(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865247-17-2
Cat. No.: VC6932708
Molecular Formula: C20H17FN2O4S
Molecular Weight: 400.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865247-17-2 |
|---|---|
| Molecular Formula | C20H17FN2O4S |
| Molecular Weight | 400.42 |
| IUPAC Name | ethyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C20H17FN2O4S/c1-3-27-18(25)11-23-16-9-8-15(21)10-17(16)28-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3 |
| Standard InChI Key | NCNNZWIJGRRBPV-XDOYNYLZSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Overview
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound includes:
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Benzo[d]thiazole Core: A bicyclic structure containing a benzene ring fused with a thiazole ring.
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Fluorine Substitution: The presence of a fluorine atom at the 6th position, which can enhance biological activity by increasing lipophilicity and metabolic stability.
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Imine Group (-C=N-): This functional group is linked to a 4-acetylbenzoyl moiety, contributing to potential reactivity and binding interactions.
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Ethyl Acetate Side Chain: The ethyl ester group at the terminal position may influence solubility and pharmacokinetic properties.
Potential Applications
Compounds with similar structures have been extensively studied for various applications:
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Pharmacological Activities:
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Antimicrobial: Benzo[d]thiazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi.
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Anticancer: Some derivatives have shown inhibitory effects on cancer cell lines through mechanisms such as enzyme inhibition or DNA interaction.
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Molecular Docking Studies:
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Molecular docking can predict interactions with biological targets like enzymes or receptors. Similar compounds have shown promising results in binding studies against targets like kinases or bacterial enzymes.
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Agrochemical Uses:
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Derivatives of benzo[d]thiazole are explored as pesticides or herbicides due to their stability and bioactivity.
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Synthesis Pathway
While specific synthesis details for this compound are unavailable, the general synthesis of benzo[d]thiazole derivatives involves:
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Formation of Thiazole Core:
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Reactants such as ortho-amino thiophenols and carbonyl compounds (e.g., aldehydes or ketones) are cyclized under acidic conditions.
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Functionalization:
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Fluorination at the desired position can be achieved using selective fluorinating agents.
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The imine group is introduced via condensation reactions with appropriate benzoyl derivatives.
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Esterification:
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The ethyl acetate side chain is incorporated through esterification reactions using ethanol and acetic acid derivatives.
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Research Gaps
Despite its structural complexity, detailed research on this compound’s biological activity, toxicity profile, and pharmacokinetics is lacking in the available literature. Future studies should focus on:
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In Vitro and In Vivo Testing:
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Antimicrobial, anticancer, and anti-inflammatory assays.
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Computational Studies:
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Molecular docking and dynamics simulations to identify potential biological targets.
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Toxicological Assessment:
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Evaluating safety profiles for pharmaceutical or agrochemical applications.
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